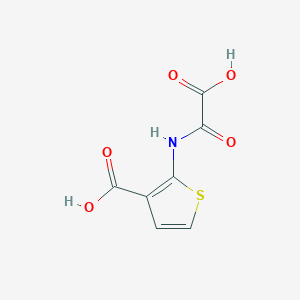
2-(Oxaloamino)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxaloamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an oxaloamino group at the second position and a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with oxalyl chloride, followed by amination and subsequent carboxylation. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with oxalyl chloride under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Oxaloamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxaloamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-amino-thiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
2-(Oxaloamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 2-(Oxaloamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaloamino group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
2-Aminothiophene-3-carboxylic acid: A precursor in the synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid.
Thiophene-3-carboxylic acid: Lacks the oxaloamino group but shares the thiophene and carboxylic acid functionalities.
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno [2,3-C]Thiopyran-3-Carboxylic Acid: Another thiophene derivative with similar structural features
Uniqueness: this compound is unique due to the presence of both the oxaloamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
243985-35-5 |
|---|---|
分子式 |
C7H5NO5S |
分子量 |
215.19 g/mol |
IUPAC名 |
2-(oxaloamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO5S/c9-4(7(12)13)8-5-3(6(10)11)1-2-14-5/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
XIFSAFAFYIYHSU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C(=O)O)NC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)

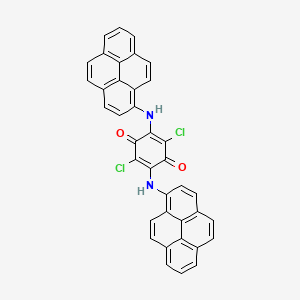
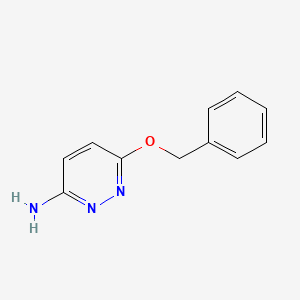
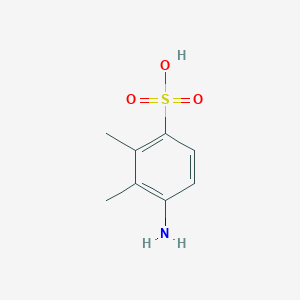
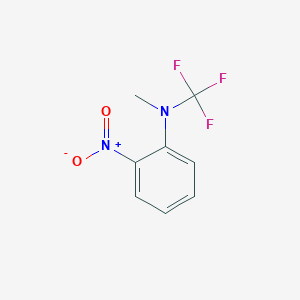
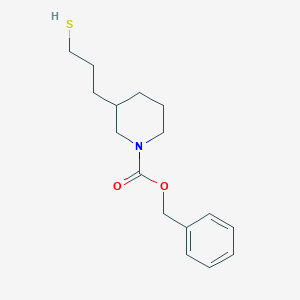
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
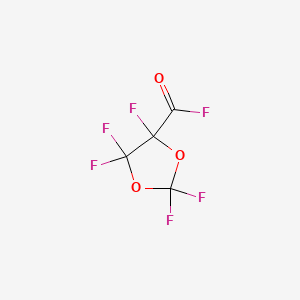

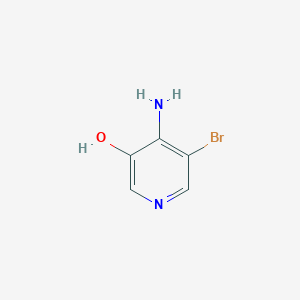


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
